molecular formula C11H10N2O2 B2854818 n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide CAS No. 2128710-85-8

n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2854818
CAS No.: 2128710-85-8
M. Wt: 202.213
InChI Key: TWDUNQOSWQILAL-UHFFFAOYSA-N
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Description

n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.213 g/mol. This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide typically involves the use of 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    N-(1,3-Benzoxazol-2-ylmethyl)prop-2-enamide: A similar compound with slight structural differences.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-(1,2-benzoxazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-11(14)12-7-9-8-5-3-4-6-10(8)15-13-9/h2-6H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUNQOSWQILAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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